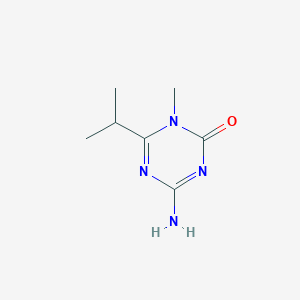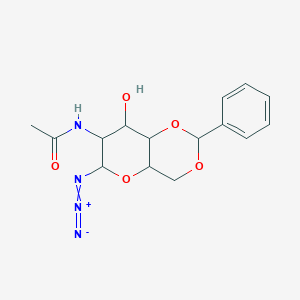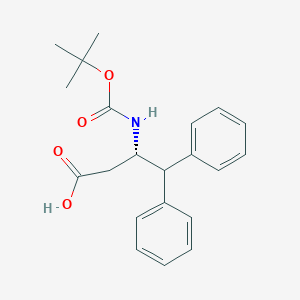![molecular formula C6H6N2S B067318 7-Methylimidazo[5,1-b]thiazole CAS No. 165666-89-7](/img/structure/B67318.png)
7-Methylimidazo[5,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylimidazo[5,1-b]thiazole (7-MeI) is a heterocyclic aromatic compound that is commonly found in cooked meat and fish products. It is formed during the cooking process when amino acids and creatine react with heat. The compound has been identified as a potent mutagen and carcinogen, and its potential health effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 7-Methylimidazo[5,1-b]thiazole involves the formation of DNA adducts, which are covalent bonds between the compound and DNA molecules. This can lead to mutations and genetic damage, which can increase the risk of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 7-Methylimidazo[5,1-b]thiazole can lead to a range of biochemical and physiological effects. These include oxidative stress, inflammation, and DNA damage. The compound has also been shown to induce cell death and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methylimidazo[5,1-b]thiazole is a useful tool for studying the effects of DNA adducts on cellular processes. Its ability to induce mutations and genetic damage makes it a valuable tool for studying the mechanisms of carcinogenesis. However, its potential health risks and carcinogenic properties also make it a hazardous compound to work with, and appropriate safety precautions must be taken when handling it.
Direcciones Futuras
Future research on 7-Methylimidazo[5,1-b]thiazole should focus on developing methods for reducing its formation in cooked meat and fish products. This may involve exploring alternative cooking methods or developing additives that can inhibit the formation of the compound. Additionally, research should continue to investigate the potential health effects of 7-Methylimidazo[5,1-b]thiazole and the mechanisms by which it induces DNA damage and mutations. This may lead to the development of new strategies for preventing and treating cancer and other diseases.
Métodos De Síntesis
7-Methylimidazo[5,1-b]thiazole can be synthesized through the reaction of 2-aminothiazole with methyl iodide in the presence of a base. The reaction yields 7-methyl-2-thiazolyl iodide, which can be further converted to 7-Methylimidazo[5,1-b]thiazole through a dehalogenation reaction.
Aplicaciones Científicas De Investigación
7-Methylimidazo[5,1-b]thiazole has been extensively studied for its potential health effects. It has been identified as a potent mutagen and carcinogen, and its presence in cooked meat and fish products has raised concerns about the potential health risks associated with their consumption. Scientific research has focused on understanding the mechanism of action of 7-Methylimidazo[5,1-b]thiazole and its biochemical and physiological effects.
Propiedades
Número CAS |
165666-89-7 |
|---|---|
Nombre del producto |
7-Methylimidazo[5,1-b]thiazole |
Fórmula molecular |
C6H6N2S |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3 |
Clave InChI |
FTOWEVFXEVKPOK-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CS2)C=N1 |
SMILES canónico |
CC1=C2N(C=CS2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















